2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
CAS No.: 524724-69-4
Cat. No.: VC4586999
Molecular Formula: C16H14N2O2
Molecular Weight: 266.3
* For research use only. Not for human or veterinary use.
![2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde - 524724-69-4](/images/structure/VC4586999.png)
Specification
CAS No. | 524724-69-4 |
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Molecular Formula | C16H14N2O2 |
Molecular Weight | 266.3 |
IUPAC Name | 2-(3-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
Standard InChI | InChI=1S/C16H14N2O2/c1-11-5-4-8-18-14(10-19)15(17-16(11)18)12-6-3-7-13(9-12)20-2/h3-10H,1-2H3 |
Standard InChI Key | FHOKBKNNPOVIHD-UHFFFAOYSA-N |
SMILES | CC1=CC=CN2C1=NC(=C2C=O)C3=CC(=CC=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound features an imidazo[1,2-a]pyridine core, a bicyclic system comprising fused imidazole and pyridine rings. Key substituents include:
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A 3-methoxyphenyl group at position 2, contributing electron-rich aromatic character.
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A methyl group at position 8, enhancing lipophilicity.
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A carbaldehyde moiety at position 3, enabling reactivity in further derivatization .
The planarity of the imidazo[1,2-a]pyridine system is maintained despite substituents, as evidenced by X-ray crystallography of analogs . The methoxyphenyl group adopts a dihedral angle of ~17° relative to the core, minimizing steric hindrance .
Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 266.29 g/mol | |
Melting Point | Not reported | - |
LogP (Partition Coefficient) | 3.13 (predicted) | |
Topological Polar Surface Area (TPSA) | 43.6 Ų |
The carbaldehyde group () confers moderate polarity, suggesting solubility in dimethyl sulfoxide (DMSO) or dichloromethane. The methyl and methoxy groups enhance membrane permeability, a critical factor in drug design .
Synthesis and Reaction Mechanisms
Synthetic Routes
The compound is synthesized via two-step methodologies common to imidazo[1,2-a]pyridines:
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Halogenation of Acetophenone Derivatives:
Substituted acetophenones (e.g., 3-methoxypropiophenone) react with -bromosuccinimide (NBS) to form α-bromoketones . -
Cyclocondensation with 2-Aminopyridines:
The α-bromoketone undergoes nucleophilic attack by 2-amino-5-methylpyridine in basic media (e.g., KCO/DMF), forming the imidazo[1,2-a]pyridine core .
Example Reaction:
Yields for analogous reactions range from 65–85%, with purity >95% confirmed by HPLC .
Mechanistic Insights
Density functional theory (DFT) studies of related imidazo[1,2-a]pyridines reveal a concerted cyclization mechanism with Gibbs free energy changes () of −126.6 kcal/mol for aldehyde formation . The carbaldehyde group arises from oxidative dehydrogenation catalyzed by CuBr/O systems .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDCl):
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NMR:
Infrared (IR) Spectroscopy
X-ray Crystallography
While no data exists for the exact compound, analogs (e.g., 2-(2-methoxyphenyl) derivatives) crystallize in monoclinic systems () with unit cell parameters Å, Å, Å . The imidazo[1,2-a]pyridine core remains planar, with substituents inducing minimal distortion .
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